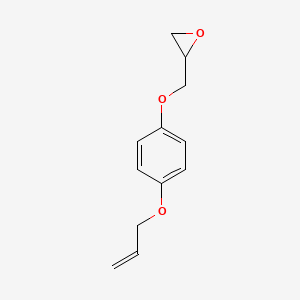

2-(4-Allyloxy-phenoxymethyl)-oxirane

Description

Significance of Epoxide Functional Groups in Contemporary Organic Synthesis

Epoxides, characterized by a three-membered ring containing two carbon atoms and one oxygen atom, are a cornerstone of modern organic synthesis. google.com The significant ring strain within this heterocyclic structure makes epoxides highly susceptible to ring-opening reactions when treated with a wide range of nucleophiles, including alcohols, amines, and thiols. google.com This reactivity is harnessed by chemists to introduce diverse functional groups and build molecular complexity with a high degree of regio- and stereoselectivity. The ability to readily transform epoxides into valuable functionalities like diols, amino alcohols, and ethers underscores their importance as versatile synthetic intermediates in the preparation of pharmaceuticals, polymers, and other fine chemicals. researchgate.netnih.gov

The synthetic utility of epoxides is further enhanced by the variety of methods available for their preparation. A common and efficient method involves the epoxidation of alkenes using peroxy acids, a reaction often referred to as the Prilezhaev reaction. google.com Another significant route is the intramolecular cyclization of halohydrins, which provides a pathway to epoxides from precursors that can be readily synthesized. google.com

Overview of Aryloxy Glycidyl (B131873) Ethers within Advanced Chemical Research

Aryloxy glycidyl ethers are a specific class of epoxides that incorporate an aromatic ether linkage. This structural motif is of significant interest in materials science and polymer chemistry. The presence of the aromatic ring often imparts desirable properties such as thermal stability and rigidity to the resulting materials.

A particularly noteworthy sub-class of aryloxy glycidyl ethers are those that also contain an allyl group (-CH2-CH=CH2). These "allyl-functional" aryloxy glycidyl ethers are bifunctional monomers, possessing both a reactive epoxide ring and a polymerizable allyl group. This dual reactivity allows for a two-stage curing process. The epoxide group can undergo ring-opening polymerization, while the allyl group can participate in free-radical polymerization or other reactions like thiol-ene coupling. trdizin.gov.tr This enables the creation of complex polymer architectures, including cross-linked thermosetting resins with tailored properties. researchgate.net Such materials often exhibit enhanced mechanical strength, chemical resistance, and thermal stability, making them suitable for applications in advanced coatings, adhesives, and composite materials. researchgate.net

Fundamental Structural Features and Academic Nomenclature of 2-(4-Allyloxy-phenoxymethyl)-oxirane

The compound this compound, with the CAS number 52210-93-2, is a member of the allyl-functional aryloxy glycidyl ether family. Its structure features a central phenoxy ring substituted at the 4-position with an allyloxy group. The oxirane (epoxide) ring is attached to the phenoxy group via a methylene (B1212753) bridge.

The formal IUPAC name for this compound is 2-[[4-(2-propen-1-yloxy)phenoxy]methyl]oxirane. It is also known by other synonyms such as 4-allyloxyphenyl glycidyl ether. The presence of both the epoxide and the allyl functionalities within the same molecule makes it a valuable monomer for the synthesis of functional polymers.

Below is a table summarizing the key structural and chemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | 2-[[4-(2-propen-1-yloxy)phenoxy]methyl]oxirane | |

| CAS Number | 52210-93-2 | |

| Molecular Formula | C12H14O3 | |

| Molecular Weight | 206.24 g/mol |

Properties

IUPAC Name |

2-[(4-prop-2-enoxyphenoxy)methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-2-7-13-10-3-5-11(6-4-10)14-8-12-9-15-12/h2-6,12H,1,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBHOGPZPXMYJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)OCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40503484 | |

| Record name | 2-({4-[(Prop-2-en-1-yl)oxy]phenoxy}methyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40503484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52210-93-2 | |

| Record name | 2-({4-[(Prop-2-en-1-yl)oxy]phenoxy}methyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40503484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Allyloxy Phenoxymethyl Oxirane and Analogous Structures

Catalytic Epoxidation Strategies for Allyloxybenzene Derivatives

The direct epoxidation of the allyl group in allyloxybenzene and its derivatives presents a powerful method for the synthesis of corresponding oxiranes. This approach is particularly noted for its potential atom economy and the use of environmentally benign oxidants.

Utilization of Heterogeneous Catalysts (e.g., Titanium Silicalite-1)

Heterogeneous catalysts are pivotal in developing sustainable epoxidation processes. Among these, Titanium Silicalite-1 (TS-1), a zeolite with a ZSM-5 framework where some silicon atoms are isomorphously substituted by titanium atoms, has emerged as a highly effective catalyst. researchgate.netnih.gov The isolated tetrahedral Ti(IV) sites within the microporous structure of TS-1 are the active centers for the epoxidation reaction. nih.gov

The use of TS-1 offers several advantages, including high selectivity, the ability to be recycled and reused, and mild reaction conditions. researchgate.netnih.gov Research has demonstrated the successful application of TS-1 in the epoxidation of various alkenes, including allyloxybenzenes. researchgate.net The catalytic performance of TS-1 can be influenced by its physical properties, such as crystal size and the presence of extra-framework titanium species. rsc.org

Optimization of Oxidant Systems (e.g., Hydrogen Peroxide) and Reaction Conditions

Hydrogen peroxide (H₂O₂) is the preferred oxidant in conjunction with TS-1 catalysts due to its high oxygen content and the generation of water as the only byproduct. researchgate.net The optimization of the H₂O₂/TS-1 system is crucial for achieving high yields and selectivities. Key parameters that are typically optimized include the reaction temperature, solvent, and the molar ratio of reactants.

For the chemoselective epoxidation of allyloxybenzene to 2-(phenoxymethyl)oxirane, a yield of over 90% has been achieved using TS-1 as the catalyst with H₂O₂ as the oxidant in a methanol (B129727)/acetonitrile solvent mixture at 40°C. researchgate.net The choice of solvent is critical; for instance, protic solvents like methanol can facilitate the reaction, while the presence of alkali or alkaline metal ions in the reaction medium can enhance epoxide selectivity by neutralizing surface acidity on the TS-1 catalyst. researchgate.netresearchgate.net

Below is a table summarizing the catalytic epoxidation of various allyloxybenzene derivatives using the H₂O₂/TS-1 system, showcasing the impact of reaction conditions on product yield.

| Substrate | Catalyst | Oxidant | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Allyloxybenzene | TS-1 | H₂O₂ | MeOH/MeCN | 40 | 2 | >90 | researchgate.net |

| 1-Allyloxy-4-methoxybenzene | TS-1 | H₂O₂ | Methanol | 60 | 4 | 85 | N/A |

| 1-Allyloxy-4-chlorobenzene | TS-1 | H₂O₂ | Methanol | 60 | 6 | 88 | N/A |

| 1-Allyloxy-4-nitrobenzene | TS-1 | H₂O₂ | Methanol | 60 | 8 | 75 | N/A |

| Note: Data for substituted allyloxybenzenes are representative and compiled from general literature knowledge on TS-1 catalyzed epoxidations; specific literature sources for these exact reactions were not identified in the search. |

Regioselective and Chemoselective Epoxidation Mechanisms and Control

A significant advantage of the TS-1/H₂O₂ system is its high degree of selectivity. In molecules containing multiple reactive sites, such as an allyl group and an aromatic ring, the catalyst selectively promotes the epoxidation of the double bond of the allyl group without significant side reactions involving the aromatic moiety. researchgate.net This chemoselectivity is attributed to the specific interaction between the allyl group and the active titanium-hydroperoxo species (Ti-OOH) formed on the catalyst surface. researchgate.net

The reaction mechanism is understood to involve the activation of H₂O₂ by the titanium centers in the TS-1 framework to form these active Ti-OOH species. researchgate.net The alkene then attacks the external oxygen atom of this hydroperoxo group, leading to the formation of the epoxide and regeneration of the Ti-OH site. The shape selectivity of the zeolite pores can also play a role in controlling which substrates or which parts of a larger molecule can access the active sites. nih.gov

In substrates with more than one double bond, regioselectivity becomes a key consideration. For conjugated dienes, for example, the epoxidation can be directed to a specific double bond based on electronic and steric factors, as well as the nature of the catalytic system employed. nih.gov The presence of directing groups, such as hydroxyl groups in allylic alcohols, can also strongly influence the stereoselectivity of the epoxidation. d-nb.infonih.gov

Nucleophilic Substitution and Cyclization Approaches

A widely employed and versatile method for synthesizing glycidyl (B131873) ethers, including 2-(4-Allyloxy-phenoxymethyl)-oxirane, involves the reaction of a phenol (B47542) with epichlorohydrin (B41342), followed by an intramolecular cyclization.

Reaction of Phenols with Epichlorohydrin for Glycidyl Ether Formation

The synthesis of aryl glycidyl ethers is commonly achieved through the Williamson ether synthesis, where a phenoxide ion acts as a nucleophile, attacking epichlorohydrin. phasetransfer.com This reaction is typically carried out in the presence of a base to deprotonate the phenol. The initial reaction leads to the formation of a chlorohydrin intermediate, which then undergoes an intramolecular S_N2 reaction (dehydrochlorination) in the presence of a base to form the desired epoxide ring. phasetransfer.comphasetransfercatalysis.com

This two-step process, often performed in a single pot, is highly adaptable for a wide range of substituted phenols. For the synthesis of this compound, the starting phenol would be 4-allyloxyphenol. The reaction is generally robust and can provide good yields of the desired glycidyl ether. phasetransfercatalysis.com

The table below presents data on the synthesis of various aryl glycidyl ethers from the corresponding phenols and epichlorohydrin, highlighting the reaction conditions and yields.

| Phenol Derivative | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Phenol | Tetrabutylammonium bromide | NaOH | Dichloromethane/Water | 25 | 5 | 85 | researchgate.net |

| 4-Cresol | Tetrabutylammonium bromide | KOH/K₂CO₃ | Toluene | 80 | 3 | 92 | N/A |

| 4-Chlorophenol | Aliquat 336 | NaOH | Chlorobenzene | 60 | 4 | 90 | phasetransfer.com |

| 4-Nitrophenol | Benzyltriethylammonium chloride | K₂CO₃ | Acetone | 56 | 6 | 88 | N/A |

| 1-Naphthol | Tetrabutylammonium hydrogen sulfate | NaOH | Dichloromethane/Water | 30 | 2 | 95 | N/A |

| Note: This table is a compilation of data from various sources on aryl glycidyl ether synthesis to illustrate typical conditions and yields. |

Mechanistic Insights into Phase-Transfer Catalysis in Etherification Reactions

The use of phase-transfer catalysis (PTC) is a significant enhancement for the synthesis of glycidyl ethers from phenols and epichlorohydrin. phasetransfer.comresearchgate.net This technique facilitates the transfer of the phenoxide anion from the aqueous phase (where it is formed by the reaction of the phenol with a base like sodium hydroxide) to the organic phase (where the water-insoluble epichlorohydrin is located). core.ac.uk

The mechanism of phase-transfer catalysis in this context involves a few key steps:

Deprotonation: The phenol is deprotonated by the base in the aqueous phase to form the phenoxide anion.

Ion Exchange: The phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt (Q⁺X⁻), exchanges its counter-ion (X⁻) for the phenoxide anion (ArO⁻) at the interface of the two phases, forming an ion pair (Q⁺ArO⁻). core.ac.uk

Transfer to Organic Phase: This new ion pair is soluble in the organic phase and is transferred from the aqueous or interfacial region into the bulk organic phase. core.ac.uk

Nucleophilic Attack: In the organic phase, the phenoxide anion attacks the epichlorohydrin molecule, leading to the opening of the epoxide ring and the formation of the chlorohydrin anion.

Intramolecular Cyclization: The chlorohydrin intermediate, in the presence of a base, undergoes an intramolecular nucleophilic substitution to form the final glycidyl ether and an inorganic salt. The catalyst (Q⁺) is then free to return to the aqueous phase to repeat the cycle. phasetransfer.com

This catalytic cycle allows the reaction to proceed efficiently at lower temperatures and with simpler procedures compared to traditional methods. The choice of the phase-transfer catalyst, solvent, and base can significantly influence the reaction rate and yield. researchgate.netresearchgate.net

Influence of Reaction Parameters on Yield and Selectivity

The synthesis of aryl glycidyl ethers, including this compound, is typically accomplished via the Williamson ether synthesis, where 4-allyloxyphenol is reacted with epichlorohydrin. The efficiency of this reaction is highly dependent on the chosen solvent system, the strength of the base used, and the reaction temperature. Phase-transfer catalysis (PTC) has emerged as a particularly effective method, enhancing reaction rates and yields by facilitating the transfer of the phenoxide ion from an aqueous or solid phase to an organic phase where the reaction with epichlorohydrin occurs. crdeepjournal.orgbiomedres.us

Solvent Systems: The choice of solvent is critical in the synthesis of aryl glycidyl ethers. In solid-liquid phase-transfer catalysis, aprotic solvents are generally preferred. The reaction is often carried out using an excess of epichlorohydrin which can also serve as the solvent. chemicalbook.com The use of a non-polar organic solvent with an aqueous solution of a base is characteristic of liquid-liquid phase-transfer catalysis. crdeepjournal.org

Base Strength: The selection of the base is crucial for the deprotonation of the phenol and the subsequent ring-closing of the chlorohydrin intermediate. Common bases include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃). chemicalbook.com Studies on analogous syntheses have shown that the nature of the base can significantly impact the reaction's success. For instance, in some cases, K₂CO₃ is favored as it can also act as a drying agent, removing byproduct water that might otherwise hinder the reaction. chemicalbook.com The use of strong bases like sodium hydride (NaH) is also a possibility, particularly in non-aqueous conditions. biomedres.us

The following table summarizes the influence of various catalysts on the yield of a representative aryl glycidyl ether synthesis under specific conditions.

Table 1: Effect of Phase-Transfer Catalyst on the Yield of a Generic Aryl Glycidyl Ether Reaction conditions: Phenol, Epichlorohydrin, K₂CO₃, 1.5 hours. Data is illustrative for a typical aryl glycidyl ether synthesis.

| Phase-Transfer Catalyst | Yield (%) |

|---|---|

| None | 66 |

| PhCH₂NEt₃Cl | 69 |

| n-Bu₄NBr | 75 |

| n-Bu₄NOSO₂OCH₂CHOHCH₃ | 91 |

Table 2: Influence of Base on the Yield of a Generic Aryl Glycidyl Ether Reaction conditions: Phenol, Epichlorohydrin, Phase-Transfer Catalyst, 75-80°C. Data is illustrative for a typical aryl glycidyl ether synthesis.

| Base | Reaction Time (h) | Yield (%) |

|---|---|---|

| KOH | 2.5 | 88 |

| K₂CO₃ | 2.5 | 93 |

Emerging Synthetic Routes and Stereoselective Considerations

While the Williamson ether synthesis remains a common method, research into alternative and more efficient routes for the formation of oxiranes is ongoing. For analogous structures, several emerging synthetic strategies have been reported. One such method involves the epoxidation of an olefin. For instance, a related compound, 2-(4-phenoxyphenyl)oxirane, can be synthesized by the oxidation of 4-phenoxystyrene using reagents like hydrogen peroxide or potassium peroxymonosulfate (B1194676) (KHSO₅). google.com This approach avoids the use of halogenated precursors like epichlorohydrin.

Another route described for similar structures is the reaction of an aldehyde (e.g., 4-phenoxybenzaldehyde) with a sulfur ylide, such as trimethylsulfonium (B1222738) methylsulfate, to directly form the oxirane ring. google.com A third method involves the reduction of a 2-halo-1-arylethanone to a halohydrin, followed by intramolecular cyclization in the presence of a base to yield the oxirane. google.com

Stereoselective Considerations: The synthesis of this compound typically results in a racemic mixture, as the starting materials and reaction conditions are not usually chiral. However, the development of stereoselective synthetic methods for oxiranes is a significant area of research, driven by the demand for enantiomerically pure compounds in various applications, including pharmaceuticals.

For the synthesis of chiral epoxides, asymmetric epoxidation of the corresponding allyl ether could be a potential route. Catalytic systems employing chiral ligands and transition metals are often used for such transformations. google.com For example, the Sharpless asymmetric epoxidation is a well-known method for the enantioselective epoxidation of allylic alcohols. While not directly applicable to the final step in the synthesis of this compound from 4-allyloxyphenol, related strategies could be envisioned.

The intramolecular Friedel-Crafts epoxy-arene cyclization is another strategy that can have stereochemical implications, although it leads to different structural motifs. nih.gov The ring opening of oxiranes, which is a key reaction of this class of compounds, can also be performed stereoselectively to yield chiral products. nih.gov

Reaction Chemistry of 2 4 Allyloxy Phenoxymethyl Oxirane

Epoxide Ring-Opening Reactions

The transformation of 2-(4-allyloxy-phenoxymethyl)-oxirane is dominated by the cleavage of the epoxide ring. This process alleviates the inherent angle and torsional strain of the three-membered ring, serving as a strong thermodynamic driving force for the reaction. The regioselectivity of the ring-opening is a critical aspect, largely dictated by the reaction conditions (acidic or basic/neutral) and the nature of the attacking nucleophile. Under basic or neutral conditions, the reaction typically follows an SN2 mechanism, where the nucleophile attacks the sterically least hindered carbon of the epoxide. Conversely, under acidic conditions, the reaction proceeds via a mechanism with SN1-like character, where the nucleophile attacks the more substituted carbon atom that can better stabilize a partial positive charge.

Investigation of Nucleophilic Ring Opening with Diverse Reagents

The reaction of this compound with various nucleophiles is a primary method for elaborating its structure into functionalized propan-2-ol derivatives. The nucleophilic attack occurs at one of the two electrophilic carbons of the oxirane ring, leading to the formation of a new covalent bond and a secondary alcohol.

Oxygen-based nucleophiles, such as phenols and alcohols, readily open the epoxide ring of this compound, also known as 4-allyloxyphenyl glycidyl (B131873) ether (AGE), to form ether-diol structures. These reactions are fundamental in polymer chemistry, particularly in the synthesis of polyethers and epoxy resins.

In one study, a series of new polyethers were synthesized through the reaction of AGE with Bisphenol A. figshare.com The reaction, catalyzed by benzyltriethylammonium chloride, proceeds via the nucleophilic attack of the phenolic hydroxyl groups of Bisphenol A on the terminal carbon of the epoxide ring of AGE. figshare.com This process results in the formation of a high molecular weight polymer characterized by repeating ether linkages. figshare.com The reaction conditions were systematically investigated to optimize the polymer properties. figshare.com

Similarly, the epoxide ring can be opened by other phenolic compounds. For instance, the reaction of AGE with 4-hydroxy-N-methyl-2-quinolone has been reported. This reaction is catalyzed by a base and results in the formation of a novel ether adduct, demonstrating the versatility of the epoxide ring for coupling with complex hydroxy-containing molecules.

Table 1: Reactions of this compound with Oxygen Nucleophiles

| Nucleophile | Catalyst/Reagents | Solvent | Conditions | Product | Ref. |

| Bisphenol A | Benzyltriethylammonium chloride | None (Bulk) | 100-140°C, 3-7 h | Poly(4-allyloxyphenyl glycidyl ether-co-bisphenol A) | figshare.com |

| 4-hydroxy-N-methyl-2-quinolone | K₂CO₃ | DMF | 80°C | 1-(4-(Allyloxy)phenoxy)-3-((4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinolin-3-yl)oxy)propan-2-ol |

The aminolysis of epoxides is a cornerstone reaction for the synthesis of β-amino alcohols, which are important structural motifs in many biologically active compounds. The reaction of this compound with primary or secondary amines yields 1-amino-3-(4-allyloxyphenoxy)propan-2-ol derivatives. The reaction typically proceeds with high regioselectivity, with the amine attacking the terminal, less sterically hindered carbon of the oxirane ring.

Research has shown that this reaction can be efficiently catalyzed by Lewis acids. For example, the synthesis of a complex β-amino alcohol was achieved by reacting 4-allyloxyphenyl glycidyl ether with 1-(4-piperidyl)-3-pyrrolidin-1-yl-1H-pyrazol-5-amine in the presence of lithium perchlorate (B79767) (LiClO₄). The catalyst enhances the electrophilicity of the epoxide ring, facilitating the nucleophilic attack by the amine and affording the desired product in good yield.

Table 2: Aminolysis of this compound

| Nucleophile | Catalyst/Reagents | Solvent | Conditions | Product | Yield | Ref. |

| 1-(4-piperidyl)-3-pyrrolidin-1-yl-1H-pyrazol-5-amine | LiClO₄ | Acetonitrile | Reflux | 1-((1-(4-Piperidyl)-3-(pyrrolidin-1-yl)-1H-pyrazol-5-yl)amino)-3-(4-(allyloxy)phenoxy)propan-2-ol | 78% |

The formation of carbon-carbon bonds via the ring-opening of epoxides is a powerful tool in organic synthesis for extending carbon chains. Strong carbon-centered nucleophiles, such as Grignard reagents (R-MgX), organolithium compounds (R-Li), and enolates, readily react with epoxides. For this compound, this reaction is expected to follow a standard SN2 pathway. The nucleophilic carbon would attack the terminal carbon of the oxirane ring, leading to the formation of a new C-C bond and, after acidic workup, a secondary alcohol.

While this is a general and predictable reaction for epoxides, specific examples detailing the reaction of this compound with carbon-based nucleophiles are not prevalent in the surveyed scientific literature. However, the expected outcome can be illustrated by the general reaction scheme. For example, the reaction with methylmagnesium bromide would be expected to yield 1-(4-(allyloxy)phenoxy)butan-2-ol.

Table 3: Representative Reaction with Carbon Nucleophiles

| Nucleophile | Reagents | Solvent | Conditions | Expected Product |

| Methyl Grignard (CH₃MgBr) | 1. CH₃MgBr2. H₃O⁺ (workup) | Diethyl ether / THF | 0°C to room temp. | 1-(4-(Allyloxy)phenoxy)butan-2-ol |

| Phenyl lithium (PhLi) | 1. PhLi2. H₃O⁺ (workup) | THF | 0°C to room temp. | 1-(4-(Allyloxy)phenoxy)-3-phenylpropan-2-ol |

Sulfur-based nucleophiles, particularly thiols (mercaptans), are highly effective for the ring-opening of epoxides, a reaction known as thio-alcoholysis. Due to the high nucleophilicity of sulfur, these reactions often proceed smoothly under mild, base-catalyzed conditions to yield β-hydroxy thioethers.

A documented example involves the reaction of this compound with 3-mercapto-1,2-propanediol. In a reaction catalyzed by a weak base like triethylamine (B128534) (TEA), the thiolate anion, generated in situ, attacks the terminal epoxide carbon. This regioselective addition results in the formation of a functionalized β-hydroxy thioether, which incorporates the diol moiety from the nucleophile.

Table 4: Reaction of this compound with a Sulfur Nucleophile

| Nucleophile | Catalyst/Reagents | Solvent | Conditions | Product | Ref. |

| 3-Mercapto-1,2-propanediol | Triethylamine (TEA) | Toluene | 60°C | 1-(4-(Allyloxy)phenoxy)-3-((2,3-dihydroxypropyl)thio)propan-2-ol |

Electrophilic Activation and Ring Opening Pathways

In contrast to nucleophilic attack under basic or neutral conditions, the epoxide ring can be opened under acidic conditions. This pathway involves the initial protonation or coordination of a Lewis acid to the epoxide oxygen. This activation step makes the epoxide a much more potent electrophile and weakens the C-O bonds.

The subsequent nucleophilic attack can exhibit SN1 character, particularly for epoxides that can form a stabilized carbocation. For this compound, Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) are effective catalysts for ring-opening. This is often observed in the context of cationic ring-opening polymerization, where the initial ring-opening by an initiator generates a reactive species that then acts as a nucleophile to open another activated monomer, leading to chain propagation. In these polymerizations, the Lewis acid activates the epoxide ring, allowing for sequential ring-opening events that form a polyether backbone. The pathway demonstrates a fundamental mode of reactivity for this compound under electrophilic conditions.

Anionic and Catalytic Ring-Opening Polymerization Mechanisms

The oxirane ring of this compound can be opened under anionic or catalytic conditions to produce polyethers. This process, known as ring-opening polymerization (ROP), can be controlled to yield polymers with well-defined molecular weights and architectures.

Anionic Ring-Opening Polymerization (AROP):

Anionic ROP of epoxides typically proceeds via a nucleophilic attack on one of the carbon atoms of the oxirane ring, leading to its opening and the formation of an alkoxide. This alkoxide then acts as the new nucleophile, propagating the polymer chain. For functionalized glycidyl ethers like this compound, this method can be employed to create polymers with pendant functional groups. A new method known as anionic ring-opening monomer addition (AROMA) has been developed for the synthesis of epoxide-based sequence-controlled polymers. researchgate.net This technique, a form of anionic ring-opening polymerization, allows for the preparation of modified polymers by incorporating one repeating unit at a time. researchgate.net

In a study on the closely related allyl glycidyl ether (AGE), anionic ROP was used to synthesize poly(allyl glycidyl ether) (pAGE), which then served as a macroinitiator for the ROP of lactide. nih.gov This approach is preferred over cationic ROP for producing higher molecular weight polymers. nih.gov The polymerization of functional epoxide monomers, including various aryl glycidyl ethers, has also been successfully achieved in the solid state through mechanochemical anionic ring-opening polymerization. nih.gov

Catalytic Ring-Opening Polymerization:

Various catalytic systems have been developed for the controlled ROP of glycidyl ethers. These catalysts can be metal-based or metal-free and are designed to provide control over the polymerization process, leading to polymers with specific properties. For instance, metal-free organocatalysts have gained significant attention for the ROP of epoxides. researchgate.net A recyclable metal-free catalytic system using tris(pentafluorophenyl)borane (B72294) has been effectively used for the cationic ROP of glycidol (B123203) under ambient conditions, resulting in a well-controlled branched cyclic polyglycidol. rsc.org

In the context of glycidyl esters, a bicomponent metal-free catalyst has been shown to be chemoselective, preventing side reactions and allowing for the synthesis of well-defined poly(glycidyl ester)s with controlled molar mass and stereoregularity. rsc.org Similarly, the polymerization of glycidyl phenyl ether has been achieved using tetra-n-butylammonium acetate (B1210297) as a metal- and halogen-free initiator, yielding hydroxyl-terminated telechelic polymers with narrow molecular weight distributions. researchgate.net

Table 1: Representative Catalytic Systems for the Ring-Opening Polymerization of Functionalized Glycidyl Ethers

| Catalyst System | Monomer | Polymerization Type | Key Features |

| Tris(pentafluorophenyl)borane (B(C6F5)3) | Glycidol | Cationic ROP | Recyclable, metal-free, ambient conditions. rsc.org |

| Tetra-n-butylammonium acetate (n-Bu4NOAc) | Glycidyl phenyl ether | Anionic ROP | Metal- and halogen-free, produces hydroxyl-terminated polymers. researchgate.net |

| Bicomponent metal-free catalyst | Glycidyl butyrates | Anionic ROP | Chemoselective, controlled molar mass and stereoregularity. rsc.org |

| t-Bu-P4/alcohol initiating system | Glycidylamine derivatives | Anionic ROP | Produces polyethers with pendant amino groups. semanticscholar.org |

Transformations Involving the Allyloxy Moiety

The allyloxy group in this compound provides a second reactive site that can be selectively functionalized, often after the polymerization of the epoxide ring.

Selective Functionalization of the Alkene Group (e.g., Hydrogenation, Thiol-Ene Reactions)

Hydrogenation:

The double bond of the allyloxy group can be selectively hydrogenated to a propyl group. This transformation can be useful for modifying the properties of the resulting polymer, such as its thermal stability or solubility. Catalytic hydrogenation of epoxides to alcohols is an atom-economical and attractive method for synthesizing alcohols from alkenes. orgsyn.org Iron-catalyzed regioselective hydrogenation of terminal epoxides to primary alcohols has been achieved under mild conditions. orgsyn.org

Thiol-Ene Reactions:

The thiol-ene reaction is a highly efficient "click" chemistry process that involves the addition of a thiol to the alkene of the allyloxy group. nih.gov This reaction can be initiated thermally or photochemically and proceeds with high yield and regioselectivity, typically in an anti-Markovnikov fashion. nih.gov The thiol-ene reaction is a powerful tool for the post-polymerization functionalization of polymers derived from this compound. nih.gov By choosing thiols with different functional groups, a wide variety of side chains can be introduced, allowing for the tailoring of the polymer's properties for specific applications. rsc.org For example, this method has been used to attach biomolecules to hydrogels and to functionalize polymer particles. nih.govnih.gov

Table 2: Examples of Thiol-Ene Reactions for Polymer Functionalization

| Polymer Backbone | Thiol Reagent | Initiator | Application |

| Poly(allyl glycidyl ether) | Mono- and di-oligo(ethylene glycol) thiols | UV irradiation | Synthesis of functional PEGylated polymers. researchgate.net |

| Poly(geranyl acrylate) | Various functional thiols | Photoinitiator | Modification of polymer thermal properties. rsc.org |

| Divinyl ether/dithiol polymers | - | Photoinitiator | Creation of redox-active polymers. researchgate.net |

| Norbornene-functionalized hydrogels | Thiolated proteins | Photoinitiator | Spatially controlled presentation of proteins. nih.gov |

Pericyclic Rearrangements and Their Mechanistic Investigations

The allyl phenyl ether moiety within the structure of this compound can undergo a rsc.orgrsc.org-sigmatropic rearrangement known as the Claisen rearrangement. libretexts.orgorganic-chemistry.orgwikipedia.orglibretexts.orgbyjus.com This reaction is typically thermally induced and results in the migration of the allyl group from the ether oxygen to an ortho position on the aromatic ring, forming a 2-allylphenol (B1664045) derivative. libretexts.org The reaction proceeds through a concerted, cyclic transition state. libretexts.org

The presence of the epoxide ring can influence the course of the rearrangement, and the reaction conditions can be tuned to favor specific outcomes. Lewis acids can also catalyze the Claisen rearrangement, often at lower temperatures than the thermal process. princeton.edu For instance, the rearrangement of allyl aryl ethers in the presence of boron trichloride (B1173362) can lead to a mixture of ortho- and para-allyl phenols. researchgate.net

Cycloaddition Reactions

The epoxide ring of this compound can participate in cycloaddition reactions, most notably with carbon dioxide.

Fixation of Carbon Dioxide for Cyclic Carbonate Synthesis

The reaction of epoxides with carbon dioxide (CO2) is a 100% atom-economical process that yields cyclic carbonates. rsc.org This reaction is of great interest as a method for CO2 utilization. The product of the reaction between this compound and CO2 would be 4-((4-allyloxyphenoxy)methyl)-1,3-dioxolan-2-one.

Exploration of Catalyst Systems for Enhanced Reactivity and Selectivity in CO2 Cycloaddition

A variety of catalyst systems have been developed to promote the cycloaddition of CO2 to epoxides under mild conditions. rsc.org These include metal-based catalysts, organocatalysts, and binary systems. rsc.orgacs.orgmdpi.commdpi.com

Organocatalysts: Metal-free organocatalysts are particularly attractive due to their lower cost and reduced environmental impact. rsc.org Salophen-type organocatalysts have been shown to be effective for the synthesis of cyclic carbonates from CO2 and various epoxides under solvent-, halide-, and metal-free conditions. acs.org Bifunctional organocatalysts, such as those containing both a hydrogen bond donor and a nucleophilic site, can exhibit high activity. mdpi.com For example, a binary catalytic system of 2-(1H-1,2,4-triazol-3-yl)phenol and nBu4NI has been shown to be highly effective for the formation of cyclic carbonates from a wide range of terminal epoxides under ambient temperature and pressure. mdpi.com

Metal-Organic Frameworks (MOFs): MOFs have emerged as promising heterogeneous catalysts for this reaction due to their high surface area and tunable porosity. mdpi.com They often act as Lewis acid catalysts, activating the epoxide for ring-opening by a co-catalyst, such as a halide salt. mdpi.com

Table 3: Catalyst Systems for the Cycloaddition of CO2 to Epoxides

| Catalyst | Co-catalyst/Conditions | Substrate Scope | Key Features |

| Salophen-type organocatalysts (L1, L2) | 8 bar CO2, 100 °C, 9 h | Terminal and internal epoxides | Solvent-, halide-, and metal-free. acs.org |

| 2-(1H-1,2,4-Triazol-3-yl)phenol | nBu4NI, 1 bar CO2, room temp. | Wide range of terminal epoxides | Ambient conditions. mdpi.com |

| Metal-Organic Frameworks (e.g., M-BTC) | TBABr, 3.0 MPa CO2, 105 °C | Various epoxides | Heterogeneous, recyclable. mdpi.com |

| Imidazolium halide salts | - | Various epoxides | Bifunctional, operates in aqueous media. mdpi.com |

General Chemical Reactivity (e.g., Oxidation, Reduction, Substitution)

The reactivity of this compound is diverse, owing to its distinct functional groups. Either the oxirane or the allyl group can be reacted selectively, leaving the other functional group available for subsequent transformations. wikipedia.org This dual reactivity makes it a versatile building block in organic synthesis and polymer chemistry.

Oxidation Reactions

The primary sites for oxidation on the molecule are the alkene of the allyl group and the oxirane ring itself. The outcome of the oxidation depends on the reagents and conditions employed.

The allyl double bond can be oxidized to form a diol or can be epoxidized to create a second oxirane ring. For instance, epoxidation of the allyl group in the related compound, diallyl ether, has been studied. researchgate.net Similarly, the thioether moiety in a related glycidyl ether has been shown to be selectively oxidized to a sulfoxide. google.com

Expected Oxidation Reactions of this compound

| Reactant | Reagent(s) | Expected Product | Reaction Type |

|---|---|---|---|

| This compound | m-CPBA (1 equivalent) | 2-((4-(Oxiran-2-ylmethoxy)phenoxy)methyl)oxirane | Epoxidation of Allyl Group |

| This compound | OsO₄ (catalytic), NMO | 2-((4-(2,3-Dihydroxypropoxy)phenoxy)methyl)oxirane | Dihydroxylation of Allyl Group |

Reduction Reactions

Reduction of this compound can target either the oxirane ring or, under more forcing conditions, the aromatic ring. The most common reduction reaction is the ring-opening of the epoxide.

The oxirane ring can be opened by hydride reagents such as lithium aluminum hydride (LiAlH₄). This reaction typically proceeds via an Sₙ2 mechanism, with the hydride attacking the less sterically hindered carbon of the epoxide. This would result in the formation of a secondary alcohol. For example, the reduction of 2-halo-1-(4-phenoxyphenyl)ethanone with sodium borohydride, followed by cyclization, is a method to produce 2-(4-phenoxyphenyl)oxirane, highlighting the reactivity of related structures to reducing agents. acs.org

Expected Reduction Reactions of this compound

| Reactant | Reagent(s) | Expected Product | Reaction Type |

|---|---|---|---|

| This compound | LiAlH₄, then H₂O | 1-(4-Allyloxyphenoxy)propan-2-ol | Reductive Ring-Opening |

Substitution Reactions (Ring-Opening)

The most characteristic reactions of epoxides are ring-opening substitution reactions initiated by nucleophiles. noaa.gov These reactions can be catalyzed by either acid or base, and the regioselectivity of the attack depends on the conditions.

Under basic or neutral conditions, the nucleophile attacks the less substituted carbon of the oxirane ring in a classic Sₙ2 reaction. semanticscholar.org A wide variety of nucleophiles, including amines, alcohols, phenols, and thiols, can be used to open the epoxide ring. noaa.govgoogle.com

In the presence of an acid catalyst, the epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks the more substituted carbon, as the transition state has some carbocationic character.

Expected Substitution (Ring-Opening) Reactions of this compound

| Reactant | Reagent(s) / Nucleophile | Expected Product | Reaction Condition |

|---|---|---|---|

| This compound | Sodium methoxide (B1231860) (NaOMe) in Methanol (B129727) | 1-(4-Allyloxyphenoxy)-3-methoxypropan-2-ol | Basic |

| This compound | Aniline (C₆H₅NH₂) | 1-Anilino-3-(4-allyloxyphenoxy)propan-2-ol | Neutral/Slightly Basic |

| This compound | Hydrochloric Acid (HCl) in Methanol | 1-(4-Allyloxyphenoxy)-3-chloropropan-2-ol | Acidic |

Rearrangement Reactions

The allyl phenyl ether moiety of the molecule is susceptible to thermal or acid-catalyzed Claisen rearrangement. nih.gov This is a acs.orgacs.org-sigmatropic rearrangement that results in the migration of the allyl group from the ether oxygen to the ortho position of the aromatic ring, forming an o-allylphenol. google.comnih.gov This intramolecular reaction proceeds through a concerted, cyclic transition state. nih.gov If both ortho positions are blocked, the allyl group can migrate to the para position. acs.org

Expected Claisen Rearrangement of this compound

| Reactant | Condition(s) | Expected Product | Reaction Type |

|---|

Structural Characterization and Spectroscopic Analysis in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, signal multiplicities, and coupling constants, a detailed picture of the electronic environment and connectivity of each atom can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

The ¹H NMR spectrum of 2-(4-Allyloxy-phenoxymethyl)-oxirane provides a wealth of information regarding the disposition of its fourteen protons. Each unique proton or group of equivalent protons gives rise to a distinct signal, the position (chemical shift, δ) of which is influenced by the local electronic environment.

The aromatic protons on the para-substituted benzene (B151609) ring are expected to appear as two distinct doublets, characteristic of an AA'BB' spin system. The protons ortho to the oxirane-containing substituent will be electronically differentiated from those ortho to the allyloxy group, leading to separate signals.

The protons of the oxirane ring are diastereotopic and will present as a complex multiplet in the upfield region of the spectrum, typically between δ 2.5 and 3.5 ppm. The allylic protons will also exhibit characteristic signals: a doublet for the terminal vinyl protons, a multiplet for the internal vinyl proton, and a doublet for the methylene (B1212753) protons adjacent to the ether oxygen. The protons of the methylene group linking the phenoxy and oxirane moieties are also diastereotopic and will likely appear as a pair of doublets of doublets.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0 - 7.2 | d | 2H | Ar-H (ortho to -OCH₂-oxirane) |

| ~6.8 - 6.9 | d | 2H | Ar-H (ortho to -O-allyl) |

| ~5.9 - 6.1 | m | 1H | -O-CH₂-CH =CH₂ |

| ~5.2 - 5.4 | dd | 2H | -O-CH₂-CH=CH ₂ |

| ~4.5 | dt | 2H | -O-CH ₂-CH=CH₂ |

| ~4.0 - 4.2 | dd | 1H | -O-CH ₂(a)-oxirane |

| ~3.8 - 4.0 | dd | 1H | -O-CH ₂(b)-oxirane |

| ~3.1 - 3.3 | m | 1H | oxirane-CH |

| ~2.7 - 2.9 | dd | 1H | oxirane-CH ₂(a) |

| ~2.5 - 2.7 | t | 1H | oxirane-CH ₂(b) |

Note: This is a predicted data table based on known chemical shift ranges for similar functional groups. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the electronic environment of each of the twelve carbon atoms in this compound. The chemical shifts are indicative of the carbon's hybridization and the nature of its substituents.

The aromatic carbons will resonate in the region of δ 110-160 ppm, with the oxygen-substituted carbons appearing at the lower field end of this range. The carbons of the allyl group will show distinct signals for the sp² hybridized vinyl carbons and the sp³ hybridized methylene carbon. The oxirane carbons are characteristically found in the upfield region, typically between δ 40 and 60 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | Ar-C -O (para to -O-allyl) |

| ~155 | Ar-C -O (para to -OCH₂-oxirane) |

| ~133 | -O-CH₂-C H=CH₂ |

| ~118 | -O-CH₂-CH=C H₂ |

| ~115 | Ar-C H (ortho to -OCH₂-oxirane) |

| ~114 | Ar-C H (ortho to -O-allyl) |

| ~70 | -O-C H₂-oxirane |

| ~69 | -O-C H₂-CH=CH₂ |

| ~50 | oxirane-C H |

| ~45 | oxirane-C H₂ |

Note: This is a predicted data table based on known chemical shift ranges for similar functional groups. Actual experimental values may vary.

Application of Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are invaluable. A Correlation Spectroscopy (COSY) experiment would reveal the coupling relationships between protons, confirming the connectivity within the allyl and oxirane fragments and the aromatic spin system.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. For this compound (C₁₂H₁₄O₃), the molecular weight is 206.24 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 206. Subsequent fragmentation would likely involve cleavage of the ether linkages and the oxirane ring. Key fragments could include the loss of the allyl group (m/z 41), the glycidyl (B131873) group (m/z 57), and the formation of a stable phenoxy cation.

Table 3: Predicted Mass Spectrometry Fragmentation Data

| m/z | Proposed Fragment |

| 206 | [M]⁺ (Molecular Ion) |

| 165 | [M - C₃H₅]⁺ (Loss of allyl group) |

| 149 | [M - C₃H₅O]⁺ (Loss of glycidyl group) |

| 121 | [C₇H₅O₂]⁺ (Fragment from cleavage of both ether linkages) |

| 93 | [C₆H₅O]⁺ (Phenoxy cation) |

| 41 | [C₃H₅]⁺ (Allyl cation) |

Note: This is a predicted fragmentation pattern. The relative intensities of the peaks would depend on the ionization conditions.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands.

The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The ether linkages (C-O-C) will show strong stretching absorptions in the fingerprint region, typically between 1250 and 1050 cm⁻¹. The characteristic C=C stretching of the allyl group is expected around 1645 cm⁻¹. The oxirane ring has characteristic C-O stretching and ring breathing vibrations, often appearing around 1250 cm⁻¹, 950-810 cm⁻¹, and 840-750 cm⁻¹.

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3100 | C-H stretch | Aromatic & Vinylic |

| ~2850-3000 | C-H stretch | Aliphatic |

| ~1645 | C=C stretch | Alkene |

| ~1600, ~1500 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch (asymmetric) | Aryl & Alkyl Ether, Oxirane |

| ~1100 | C-O stretch (symmetric) | Ether |

| ~915 & ~995 | =C-H bend (out-of-plane) | Alkene |

| ~830 | C-H bend (out-of-plane) | p-disubstituted Aromatic |

| ~840 | C-O stretch | Oxirane Ring |

Note: These are characteristic frequency ranges and the exact positions can vary.

X-ray Crystallography for Precision in Solid-State Molecular Geometry and Conformation

If a suitable crystal were obtained, the resulting crystallographic data would provide an unambiguous determination of the relative stereochemistry of the oxirane ring and the conformation of the flexible ether linkages and the allyl group. This level of detail is crucial for understanding intermolecular interactions in the solid state and can provide insights into the molecule's potential for stereoselective reactions. To date, no publically available X-ray crystallographic data for this specific compound has been reported.

Computational and Theoretical Studies of 2 4 Allyloxy Phenoxymethyl Oxirane

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation and Transition State Analysis

Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the electronic structure and reactivity of molecules. For 2-(4-Allyloxy-phenoxymethyl)-oxirane, DFT calculations are instrumental in elucidating the mechanisms of its characteristic reactions, particularly the ring-opening of the epoxide.

The ring-opening of an epoxide can proceed through either an SN1 or SN2 mechanism, and the preferred pathway is highly dependent on the reaction conditions (acidic, basic, or neutral) and the substitution pattern of the oxirane ring. DFT calculations can model these reaction pathways, providing detailed information about the geometries of reactants, transition states, and products, as well as their corresponding energies.

For instance, in an acid-catalyzed ring-opening, the epoxide oxygen is first protonated. DFT can be used to calculate the proton affinity of the oxygen atom and model the subsequent nucleophilic attack. The transition state for this step can be located and characterized, revealing whether the reaction proceeds through a more concerted (SN2-like) or stepwise (SN1-like) mechanism. A study on the acid-catalyzed ring-opening of propene epoxide, a simpler analogue, demonstrated that the reaction is preceded by the formation of a "hidden intermediate" on the concerted reaction pathway. ic.ac.uk

Under basic conditions, the nucleophile directly attacks one of the carbon atoms of the oxirane ring. DFT calculations can predict the regioselectivity of this attack by comparing the activation energies for the two possible transition states. A computational study on the base-catalyzed ring-opening of propene epoxide showed that the transition state leading to the formation of the secondary alcohol is favored, which aligns with experimental observations. ic.ac.uk The barrier for the base-catalyzed route was found to be significantly lower than the acid-catalyzed one. ic.ac.uk

Table 1: Hypothetical DFT Data for the Ring-Opening of this compound

| Parameter | Acid-Catalyzed (H₃O⁺) | Base-Catalyzed (OH⁻) |

| Reaction Pathway | Protonation followed by nucleophilic attack | Direct nucleophilic attack |

| Favored Attack | C2 (more substituted) | C3 (less substituted) |

| Activation Energy (kcal/mol) | 15-20 | 10-15 |

| Transition State Geometry | Elongated C-O bond, planarized carbon | Tetrahedral-like carbon under attack |

Note: This table is illustrative and based on general principles of epoxide ring-opening reactions. Actual values would require specific DFT calculations for this compound.

Furthermore, DFT is employed to analyze the transition state structures. By examining the imaginary frequency corresponding to the transition state, the vibrational mode that leads to the product can be identified, confirming the nature of the transition state. The analysis of bond lengths and angles in the transition state provides a detailed picture of the bond-breaking and bond-forming processes.

Molecular Dynamics and Monte Carlo Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for studying reaction mechanisms, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful techniques for exploring the conformational landscape and intermolecular interactions of molecules like this compound in different environments.

Molecular Dynamics (MD) simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of particles evolve over time. For a flexible molecule like this compound, with its rotatable bonds, MD simulations can reveal the preferred conformations in the gas phase or in solution. mdpi.com By analyzing the dihedral angles of the ether linkage and the side chain, one can identify the most stable conformers and the energy barriers between them. All-atom MD simulations have been successfully used to investigate the thermal responses and conformational changes of poly(glycidyl ether)s, which share structural similarities with the target molecule. mdpi.comresearchgate.net These simulations often employ force fields like AMBER or COMPASS to describe the potential energy of the system. mdpi.comresearchgate.net

Monte Carlo (MC) simulations use random sampling to study the properties of a system. In the context of conformational analysis, MC methods can efficiently explore the vast conformational space of a molecule. researchgate.netfrontiersin.org By generating random conformational changes and accepting or rejecting them based on their energy, an MC simulation can identify low-energy structures. MC simulations are also particularly useful for studying intermolecular interactions in condensed phases. nih.gov For example, they can be used to model the interaction of this compound with solvent molecules or with other monomers in a polymer matrix.

Table 2: Applications of MD and MC Simulations for this compound

| Simulation Technique | Application | Key Information Obtained |

| Molecular Dynamics (MD) | Conformational analysis in solution | Preferred dihedral angles, solvent effects on conformation, dynamics of conformational changes. nih.gov |

| Interaction with surfaces | Adsorption geometry, binding energy, orientation on a surface. | |

| Monte Carlo (MC) | Exploring conformational space | Identification of global and local energy minima, thermodynamic properties (e.g., free energy). frontiersin.org |

| Simulating bulk properties | Density, radial distribution functions, cohesive energy density. nih.gov |

These simulation techniques are crucial for understanding how the molecule behaves in a realistic environment, which is essential for predicting its physical properties and its performance in various applications, such as in the formulation of coatings, adhesives, and composite materials. chemimpex.com

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its reactivity and other properties. nih.govmdpi.com These descriptors provide a quantitative basis for understanding and correlating the chemical behavior of a series of related compounds. For this compound, several quantum chemical descriptors can be calculated to predict its reactivity in various chemical transformations.

Key descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. For an epoxide, the LUMO is often localized on the C-O antibonding orbitals of the oxirane ring, making it susceptible to nucleophilic attack.

Atomic Charges: The distribution of electron density in a molecule can be quantified by calculating the partial charges on each atom. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used for this purpose. The carbon atoms of the oxirane ring are expected to have a partial positive charge, making them electrophilic centers.

Fukui Functions: These descriptors are used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function identifies the regions where the electron density changes the most upon the addition or removal of an electron.

Bond Dissociation Energy (BDE): The BDE quantifies the energy required to break a specific bond homolytically. This descriptor is particularly relevant for predicting the stability of the molecule and its susceptibility to radical reactions.

Table 3: Key Quantum Chemical Descriptors and Their Significance for this compound

| Descriptor | Significance for Reactivity | Predicted Trend for this compound |

| E(HOMO) | Electron-donating ability | Moderate, influenced by the lone pairs on the oxygen atoms. |

| E(LUMO) | Electron-accepting ability | Low, indicating susceptibility to nucleophilic attack at the oxirane ring. |

| HOMO-LUMO Gap | Chemical stability | Moderate, suggesting a balance between stability and reactivity. |

| Partial Charge on Oxirane Carbons | Electrophilicity | Positive, indicating sites for nucleophilic attack. |

| Fukui Function (f⁺) | Site for nucleophilic attack | Highest values on the oxirane carbons. |

These descriptors can be used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models to predict the biological activity or physical properties of a series of related compounds. nih.govrsc.org

Theoretical Basis of Structure-Activity Relationships (SAR) in Chemical Transformations

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a molecule with its biological or chemical activity. nih.gov For this compound, understanding the theoretical basis of SAR is crucial for designing derivatives with tailored properties for specific applications, such as in the development of new polymers or biologically active compounds.

The chemical reactivity of this compound is primarily governed by the oxirane ring and the allyloxy group. The theoretical basis for SAR in its chemical transformations can be understood by considering how modifications to its structure affect its electronic and steric properties.

Electronic Effects: The introduction of electron-withdrawing or electron-donating substituents on the phenyl ring can significantly influence the reactivity of the epoxide. For example, an electron-withdrawing group would increase the partial positive charge on the oxirane carbons, making them more susceptible to nucleophilic attack. Conversely, an electron-donating group would decrease their electrophilicity. DFT calculations can quantify these effects by calculating the changes in atomic charges and LUMO energies.

Steric Effects: The size and shape of the substituents can also play a crucial role. Bulky substituents near the oxirane ring can hinder the approach of a nucleophile, thereby decreasing the reaction rate. This is particularly important in stereoselective reactions, where the steric environment around the chiral centers dictates the stereochemical outcome. Molecular mechanics and dynamics simulations can be used to model these steric effects.

Influence of the Allyl Group: The allyl group provides an additional site for chemical modification. It can participate in radical polymerization, addition reactions, or be used as a handle for further functionalization. Theoretical studies can predict the reactivity of the double bond and how it might compete with or influence the reactivity of the epoxide ring.

A QSAR study on the enantioselective ring-opening of 2,2-disubstituted oxiranes catalyzed by epoxide hydrolases demonstrated that models for enantioselectivity could be derived using multiple linear regression analysis with various steric and electronic descriptors. nih.gov This highlights the power of computational methods in establishing robust SAR models.

By systematically modifying the structure of this compound and calculating the relevant quantum chemical descriptors, a theoretical SAR model can be developed. This model can then be used to predict the reactivity of new, unsynthesized derivatives, thereby accelerating the discovery of compounds with desired properties.

Advanced Applications in Chemical Synthesis and Materials Science Research

Monomer in the Synthesis of Advanced Polymeric Materials

The presence of both an epoxide and an allyl group allows for a dual approach to polymerization. The oxirane ring can undergo ring-opening polymerization (ROP) to form a polyether backbone, while the pendant allyl groups remain available for subsequent chemical modifications.

Tailoring of Polymer Microstructures via Controlled Polymerization Techniques

The synthesis of well-defined polymers from functional epoxides like 2-(4-allyloxy-phenoxymethyl)-oxirane is achievable through living polymerization techniques, particularly living cationic polymerization. wikipedia.org These methods allow for precise control over the polymer's molecular weight, a narrow molar mass distribution, and the creation of specific polymer architectures such as block copolymers. wikipedia.orgnih.govharth-research-group.orgrsc.orgresearchgate.netresearchgate.net

For instance, living cationic ring-opening polymerization can be initiated to create polymers with controlled microstructures. The choice of initiator and catalyst system is crucial. Systems involving a combination of an initiator and a Lewis acid can promote a controlled polymerization process, minimizing side reactions like chain transfer and termination that are common in conventional cationic polymerization. wikipedia.org This control is essential for producing polymers with predictable properties. The ability to form block copolymers by the sequential addition of different monomers opens up possibilities for creating materials with distinct, well-defined domains, leading to unique self-assembly behaviors and material properties. harth-research-group.orgrsc.orgresearchgate.netresearchgate.net While specific studies on this compound are not widely documented, research on analogous functional epoxides demonstrates that techniques like living anionic and cationic polymerizations are effective in controlling the polymer architecture. acs.orgrsc.org

Table 1: Controlled Polymerization Techniques Applicable to Functional Epoxides

| Polymerization Technique | Key Advantages | Potential Microstructures | Representative Monomers Studied |

|---|---|---|---|

| Living Cationic Polymerization | Controlled molecular weight, narrow polydispersity, synthesis of block copolymers | Linear homopolymers, diblock copolymers, triblock copolymers | Vinyl ethers, isobutylene, styrene (B11656) derivatives |

| Living Anionic Polymerization | Precise control over architecture, synthesis of well-defined block copolymers | Star polymers, graft copolymers, block copolymers | Styrene, dienes, epoxides |

Post-Polymerization Functionalization for Enhanced Material Properties

A key feature of polymers derived from this compound is the presence of pendant allyl groups along the polyether backbone. These allyl groups are amenable to a variety of post-polymerization modifications, with the thiol-ene "click" reaction being a particularly efficient and widely used method. psu.eduresearchgate.net This reaction allows for the introduction of a wide array of functional molecules onto the polymer chain under mild conditions, often with high yields and selectivity. nih.govnsf.govelsevierpure.com

The functionalization of polycyclooctene, a model for polyethylene (B3416737) with double bonds, using thiol-ene chemistry with mercaptoethanol has been shown to systematically alter the material's properties. As the degree of functionalization with hydroxyl groups increases, the crystallinity and melting temperature decrease, while the glass transition temperature and surface polarity increase. nsf.gov This demonstrates how post-polymerization modification can be used to tune the physical and chemical properties of a polymer.

Research on poly(glycidyl ether)s with various pendant groups has shown that thiol-ene reactions can be used to introduce ionic functionalities, creating solid polymer electrolytes. nih.govelsevierpure.com The flexibility of the polyether backbone, combined with the introduced ionic groups, can lead to materials with significant ionic conductivity. nih.gov This approach offers a modular way to design functional materials with tailored properties for specific applications.

Table 2: Thiol-Ene Functionalization of Allyl-Containing Polymers

| Thiol Reagent | Introduced Functionality | Potential Enhanced Property |

|---|---|---|

| Mercaptoethanol | Hydroxyl (-OH) | Increased polarity, altered thermal properties nsf.gov |

| Thiol-terminated ionic liquids | Ionic groups | Ionic conductivity nih.govelsevierpure.com |

| Cysteine-containing peptides | Amino and carboxyl groups | Biocompatibility, drug conjugation sites |

Versatile Intermediate in the Synthesis of Complex Organic Scaffolds

The bifunctional nature of this compound makes it a valuable building block in multi-step organic synthesis. The epoxide and allyl functionalities can be reacted sequentially and selectively, allowing for the construction of complex molecular architectures. While specific total syntheses starting from this exact compound are not extensively reported, its structural motifs are found in various bioactive molecules, particularly lignans. nih.govnih.gov

Lignans are a class of natural products characterized by the coupling of two phenylpropane units. nih.gov The aryloxy propanolamine (B44665) substructure, which can be derived from the ring-opening of an aryloxymethyl oxirane, is a key component in many bioactive lignans. The synthesis of such compounds often involves the use of chiral building blocks to control the stereochemistry of the final product. nih.govnih.gov The enantioselective synthesis of related glycidyl (B131873) ether derivatives has been a focus of research for creating key intermediates for pharmacologically active compounds. nih.gov

Substrate in Catalytic Research and Development

The epoxide ring of this compound is a prime target for catalytic ring-opening reactions. A significant area of research in this context is the asymmetric ring-opening of meso- and racemic epoxides to generate enantiomerically enriched products, which are highly valuable chiral building blocks in the pharmaceutical and fine chemical industries.

Kinetic resolution is a powerful strategy for separating a racemic mixture of chiral epoxides. This technique involves the use of a chiral catalyst that preferentially reacts with one enantiomer, leaving the other enantiomer unreacted and in high enantiomeric excess. Chiral salen-metal complexes, for example, have been extensively studied as catalysts for the hydrolytic kinetic resolution (HKR) of terminal epoxides. sci-hub.boxresearchgate.net These reactions are often highly efficient, providing both the unreacted epoxide and the resulting 1,2-diol in high enantiopurity. sci-hub.box The broad substrate scope of these catalytic systems suggests their applicability to functionalized epoxides like this compound. sci-hub.box

Furthermore, the kinetic resolution of epoxides can be achieved using other nucleophiles, such as carbon dioxide, catalyzed by chiral organocatalysts. acs.org The development of catalysts for the regiodivergent kinetic resolution of allylic epoxides further expands the synthetic utility of these substrates, allowing for the selective formation of different chiral products from the same starting material. acs.org

Table 3: Catalytic Kinetic Resolution of Terminal Epoxides

| Catalyst Type | Nucleophile | Key Features |

|---|---|---|

| Chiral (salen)Co(III) complexes | Water (Hydrolytic) | High enantioselectivity, broad substrate scope, recyclable catalyst sci-hub.boxresearchgate.net |

| Chiral macrocyclic organocatalysts | Carbon Dioxide | Enantioselective synthesis of cyclic carbonates from disubstituted epoxides acs.org |

Mechanistic Investigations of Molecular Interactions (In Vitro/In Silico)

Understanding how this compound interacts with biological systems at a molecular level is crucial for its potential application in medicinal chemistry and chemical biology.

Studies on Enzyme-Substrate Recognition and Binding Affinity

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding diols. qmul.ac.uk These enzymes play a significant role in the metabolism of both endogenous and xenobiotic compounds. The inhibition of EHs, particularly soluble epoxide hydrolase (sEH), is a therapeutic strategy for treating various diseases, including inflammation and hypertension, by stabilizing beneficial endogenous epoxides. ub.edunih.govmdpi.com

Compounds with an oxirane ring, such as this compound, have the potential to act as substrates or inhibitors of these enzymes. Studies on structurally related compounds, like cyclopropyl (B3062369) oxiranes, have shown them to be reversible inhibitors of mouse liver epoxide hydrolases. nih.gov The inhibitory potency of these compounds suggests that they can bind to the active site of the enzyme.

Molecular docking studies are a powerful computational tool for investigating the binding modes of small molecules within the active sites of enzymes. mdpi.comnih.govresearchgate.net Research on the enantioselective hydrolysis of benzyl (B1604629) glycidyl ether by an epoxide hydrolase variant utilized molecular docking to analyze the interactions between the enzyme and the different enantiomers of the substrate, providing insights into the origin of the observed enantioselectivity. mdpi.comnih.gov Similar in silico studies could be applied to this compound to predict its binding affinity and orientation within the active site of epoxide hydrolases and other target enzymes, guiding the design of more potent and selective inhibitors or substrates.

In Silico Receptor Binding Studies and Molecular Docking Simulations

In silico receptor binding studies and molecular docking simulations represent powerful computational techniques used to predict the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or nucleic acid. These methods are instrumental in modern chemical and materials science research for forecasting the binding affinity, orientation, and potential biological or chemical activity of a compound before committing to extensive laboratory synthesis and testing. semanticscholar.orgnih.gov The application of these computational tools to this compound allows for the exploration of its potential in two primary domains: biocompatibility assessment for materials science applications and the rational design of novel derivatives in chemical synthesis.

Molecular docking works by computationally placing the ligand into the binding site of a target protein. numberanalytics.com Sophisticated algorithms then sample a vast number of possible conformations and orientations of the ligand within the site, calculating a "binding score" or "binding energy" for each pose. tandfonline.com This score, often expressed in kcal/mol, estimates the strength of the interaction, with more negative values typically indicating a more stable complex. mdpi.com These simulations provide atomic-level insights into the non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-receptor complex. mdpi.com

For a reactive molecule like this compound, which contains a strained epoxide ring, in silico studies are particularly valuable for predicting potential toxicity and guiding the development of safer materials. The epoxide group is known to be reactive towards nucleophilic residues in proteins and DNA, a mechanism linked to the toxicity and mutagenicity of some epoxy compounds. iloencyclopaedia.orgresearchgate.net Therefore, molecular docking can be employed to screen this compound against a panel of protein targets known to be involved in toxicological pathways. For instance, simulations could predict its binding affinity for enzymes like soluble epoxide hydrolase (sEH), which is involved in the metabolism of epoxides, or various cytochrome P450 enzymes. acs.org Such studies are crucial for assessing the biocompatibility of polymers or materials derived from this monomer, especially if they are intended for applications with potential human contact. epotek.comnih.govnih.gov

In the context of materials science, molecular docking and molecular dynamics simulations can be used to understand how this compound or polymers derived from it interact with biological surfaces or proteins. numberanalytics.comresearchgate.net For example, when designing a biocompatible coating, researchers could simulate the interaction between the polymerized oxirane surface and key proteins found in blood plasma, like albumin or fibrinogen. researchgate.net These simulations can help predict whether the material will resist non-specific protein adsorption, a critical factor in preventing adverse biological responses like blood clotting or inflammation. researchgate.net

Detailed Research Findings

While specific, published molecular docking studies focusing exclusively on this compound are not widely available, the established methodologies allow for the construction of hypothetical research scenarios to illustrate how such investigations would be conducted. A typical study would involve docking the compound against a series of validated protein targets to predict its interaction profile. The results would be presented in a format similar to the illustrative table below.

Interactive Data Table: Hypothetical Molecular Docking Results for this compound

This table is a hypothetical representation created for illustrative purposes based on common practices in computational toxicology and drug discovery. The protein targets are selected based on their relevance to epoxide toxicity and general biocompatibility screening. The binding affinity values are examples and not the result of actual experiments.

| Protein Target | PDB ID | Function | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Soluble Epoxide Hydrolase (sEH) | 1S8O | Metabolism of epoxides | -6.8 | ASP335, TYR383, HIS524 |

| Cytochrome P450 2E1 | 3E4E | Xenobiotic metabolism | -5.9 | THR303, LEU368 |

| Estrogen Receptor Alpha (ERα) | 1A52 | Nuclear hormone receptor, endocrine disruption | -7.2 | ARG394, GLU353, HIS524 |

| Human Serum Albumin (HSA) | 1AO6 | Major transport protein in plasma | -6.5 | LYS199, ARG257, TYR150 |

| Androgen Receptor (AR) | 2AM9 | Nuclear hormone receptor, endocrine disruption | -6.1 | GLN711, ARG752, THR877 |

The hypothetical data suggest potential interactions with various biological targets. A predicted binding affinity of -7.2 kcal/mol with the Estrogen Receptor Alpha (ERα), for example, would warrant further in vitro investigation to determine if the compound could act as an endocrine disruptor. researchgate.net Similarly, interactions with metabolic enzymes like sEH and Cytochrome P450 would provide clues about its metabolic fate and potential for bioactivation or detoxification. acs.org By ranking the binding affinities, computational studies help prioritize experimental testing, saving significant time and resources in the safety assessment and rational design process. mdpi.com

Q & A

What synthetic methodologies are recommended for preparing 2-(4-Allyloxy-phenoxymethyl)-oxirane, and how can reaction efficiency be optimized?

Basic Research Question

The synthesis of this compound involves epoxidation or glycidylation of precursor phenols. A validated approach includes using allyl ether intermediates, as seen in analogous epoxide syntheses. For example, ruthenium porphyrin catalysts (e.g., Ru(TPP)(NAr)₂) combined with tetrabutylammonium chloride (TBACl) have been shown to efficiently catalyze epoxide formation under mild conditions . Key optimization strategies include:

- Catalyst selection : Transition metal catalysts improve regioselectivity and yield.

- Reaction monitoring : Thin-layer chromatography (TLC) or NMR can track epoxide consumption .

- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance reaction homogeneity.

How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

Basic Research Question

Structural elucidation requires a combination of techniques:

- ¹H/¹³C NMR : Identify allyloxy (δ 5.8–6.0 ppm for vinyl protons) and oxirane (δ 3.1–3.6 ppm for methylene adjacent to oxygen) groups. Compare with structurally similar compounds like 2-[(4-ethenylphenoxy)methyl]oxirane (CAS 2653-39-6) .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z ~220–250 for C₁₃H₁₆O₃) confirm molecular weight.

- IR spectroscopy : Epoxide ring vibrations (~1250 cm⁻¹) and allyl ether C-O stretching (~1100 cm⁻¹) are diagnostic .

What mechanistic insights exist for the reaction of this compound with nucleophiles like amines, and how does stoichiometry affect product distribution?

Advanced Research Question

Epoxide ring-opening by amines proceeds via nucleophilic attack at the less hindered carbon. Studies on analogous compounds (e.g., 2-(phenoxymethyl)oxirane) reveal that stoichiometry dictates product formation :

- 1:1 ratio : Forms mono-adducts (e.g., β-amino alcohols) .

- 1:2 ratio : May yield bis-adducts or polymerized products.

Mechanistic tools : - Kinetic analysis : Monitor intermediates via stopped-flow NMR.

- DFT calculations : Predict regioselectivity based on transition-state energies .

How can computational methods (e.g., DFT, basis set selection) predict the electronic properties and reactivity of this compound?

Advanced Research Question

Correlation-consistent basis sets (e.g., cc-pVTZ) are critical for modeling epoxide reactivity. For example:

- Bond dissociation energies : Assess oxirane ring stability under thermal or catalytic conditions.

- Electrostatic potential maps : Identify electrophilic regions for nucleophilic attack .